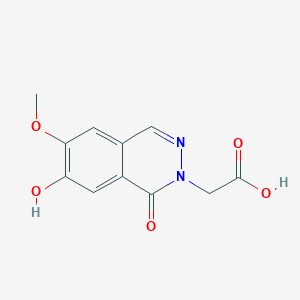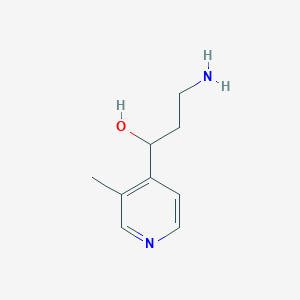
3-Benzoyl-4-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoyl-4-fluoroaniline is an organic compound with the molecular formula C13H10FNO It is a derivative of aniline, where the benzoyl group is attached to the third carbon and a fluorine atom is attached to the fourth carbon of the benzene ring
Vorbereitungsmethoden
The synthesis of 3-Benzoyl-4-fluoroaniline typically involves several steps. One common method is the nucleophilic substitution reaction, where 4-fluoroaniline reacts with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial production methods may involve more efficient catalytic processes to enhance yield and purity. For example, the use of palladium-catalyzed coupling reactions can be employed to synthesize this compound on a larger scale.
Analyse Chemischer Reaktionen
3-Benzoyl-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming 3-hydroxy-4-fluoroaniline.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Benzoyl-4-fluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound can be used in the development of fluorescent probes for biological imaging. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 3-Benzoyl-4-fluoroaniline involves its interaction with specific molecular targets. The benzoyl group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate various biochemical pathways, making it a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
3-Benzoyl-4-fluoroaniline can be compared with other similar compounds such as 4-fluoroaniline and 3-benzoylaniline. While 4-fluoroaniline is primarily used as a precursor in the synthesis of various fluorinated compounds, 3-benzoylaniline lacks the fluorine atom, which significantly alters its chemical properties and applications.
The presence of both the benzoyl and fluorine groups in this compound makes it unique, providing a combination of properties that are not found in its individual components. This uniqueness is what drives its diverse applications in scientific research.
Conclusion
This compound is a compound of great interest due to its unique chemical structure and versatile applications. From its synthesis to its various chemical reactions and applications in different fields, this compound continues to be a valuable asset in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C13H10FNO |
|---|---|
Molekulargewicht |
215.22 g/mol |
IUPAC-Name |
(5-amino-2-fluorophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H10FNO/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H,15H2 |
InChI-Schlüssel |
STDHQJBAEFBIRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


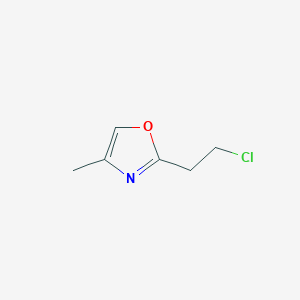
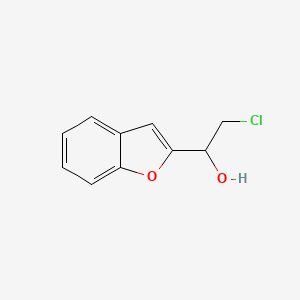
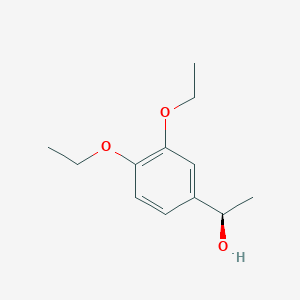
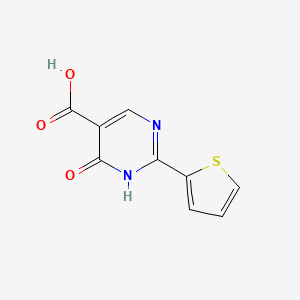
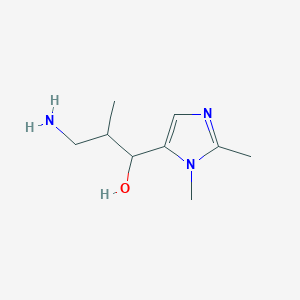
![4-[Butyl(methyl)amino]benzoic acid hydrochloride](/img/structure/B13207753.png)
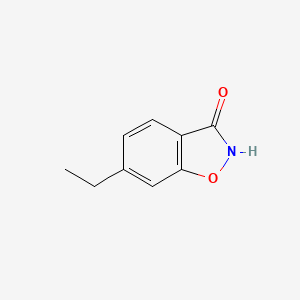
![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13207768.png)

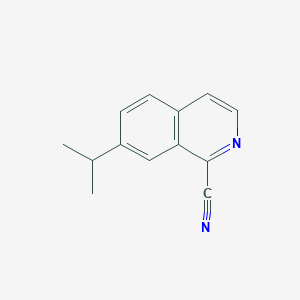
![1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.4]octane](/img/structure/B13207801.png)
![3-[(3,4-Difluorobenzoyl)amino]propanoic acid](/img/structure/B13207806.png)
